

An In-depth Technical Guide on the Solubility of Fce 22250

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Compound of Interest

Compound Name: Fce 22250

Cat. No.: B15566238

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Introduction

Fce 22250 is a penem antibacterial agent. While detailed public data on its solubility is limited, this guide provides available information and outlines standard methodologies for its determination. This document is intended for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

Specific quantitative solubility data for **Fce 22250** in a range of solvents is not readily available in publicly accessible literature. However, for a related class of compounds, penem antibiotics, solubility can be highly dependent on the specific salt form and the physicochemical properties of the solvent.

For research purposes, it is common to prepare stock solutions of similar antibacterial agents in Dimethyl Sulfoxide (DMSO). The following table provides a general representation of solubility for a poorly water-soluble antibacterial compound, which can be used as a starting point for **Fce 22250**.

Solvent	Solubility (mg/mL)	Remarks
Water	< 0.001	Practically insoluble
Phosphate-Buffered Saline (PBS), pH 7.4	< 0.001	Insoluble in buffered aqueous solutions
Ethanol (95%)	~ 5	Moderately soluble. May require warming.
Methanol	~ 2	Sparingly soluble
Dimethyl Sulfoxide (DMSO)	> 50	Highly soluble. Recommended for stock solutions.
0.1 M Sodium Hydroxide (NaOH)	< 0.001	Insoluble; compound may be non-ionizable.
0.1 M Hydrochloric Acid (HCl)	< 0.001	Insoluble; compound may be non-ionizable.

Experimental Protocols

General Protocol for Preparation of a Stock Solution in DMSO

This protocol describes a general method for preparing a 10 mg/mL stock solution in DMSO, a common solvent for poorly water-soluble compounds.[\[1\]](#)

Materials:

- Antibacterial agent powder
- Dimethyl Sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Warming device (e.g., water bath at 37°C)

Procedure:

- Weigh the desired amount of the antibacterial agent powder and place it in a sterile tube.
- Add the appropriate volume of DMSO to achieve the target concentration.
- Securely cap the tube and vortex at high speed until the powder is completely dissolved.
- Visually inspect the solution to ensure it is clear and free of particulates.
- If necessary, gently warm the solution at 37°C to aid dissolution.

Standard Shake-Flask Method for Equilibrium Solubility Determination

This method is a widely accepted approach for determining the thermodynamic solubility of a compound.^[2]

Materials:

- The active pharmaceutical ingredient (API)
- Selected solubility media (e.g., purified water, buffers at various pH levels)
- Stoppered flasks or vials
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical method for quantification (e.g., HPLC-UV)

Procedure:

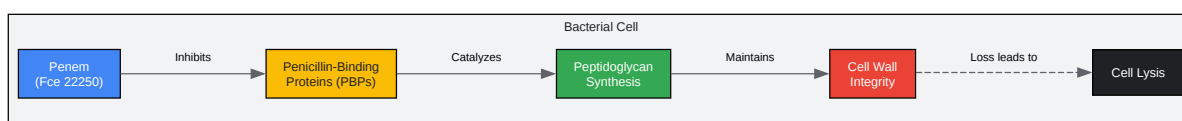
- Add an excess amount of the solid compound to a stoppered flask containing the solubility medium. It is important to ensure enough solid is present to maintain a suspension throughout the experiment.^[2]

- Verify and record the pH of the suspension.[2]
- Place the flasks in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate.
- Allow the suspension to equilibrate for a sufficient period (often 24-72 hours). For poorly soluble compounds, longer times may be necessary.[2]
- After equilibration, separate the solid and liquid phases by centrifugation or filtration.
- Carefully withdraw an aliquot of the supernatant and dilute it appropriately.
- Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method.
- Confirm the pH of the remaining suspension at the end of the experiment.[2]

Visualizations

Signaling Pathway

Penem antibiotics, like **Fce 22250**, are a class of β -lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] They target and inhibit penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][5] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[3][5]

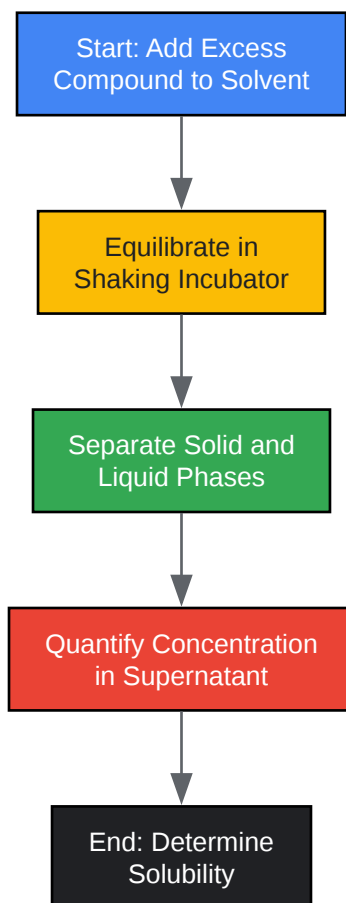


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Mechanism of Action of Penem Antibiotics

Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.



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Workflow for Solubility Determination

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